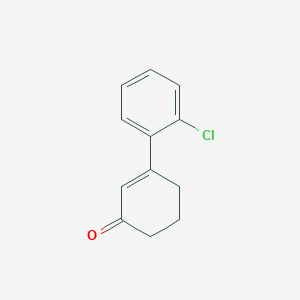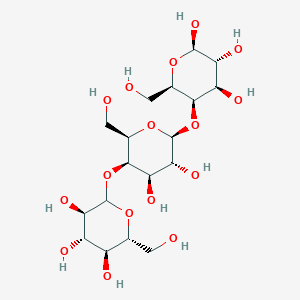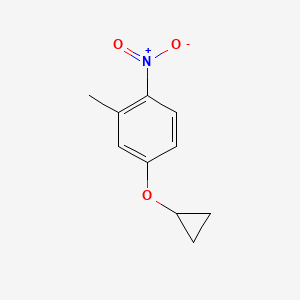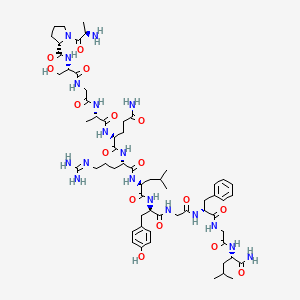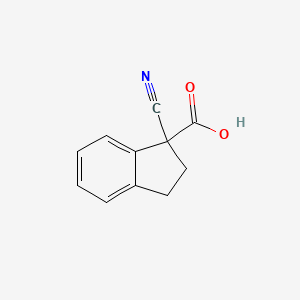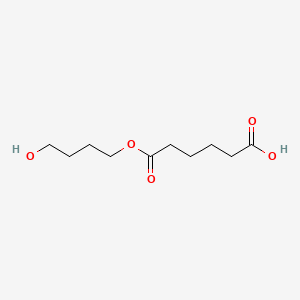
Cyclopropyl--d4-Methyl-d2 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl–d4-Methyl-d2 Alcohol is a deuterated compound with the molecular formula C4H8O and a molecular weight of 72.11 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl–d4-Methyl-d2 Alcohol can be synthesized through the deuteration of cyclopropylmethyl alcohol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the complete exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of Cyclopropyl–d4-Methyl-d2 Alcohol involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity of the final product. The production methods are optimized to achieve high yields and cost-effectiveness while maintaining the integrity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl–d4-Methyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl–d4-methyl-d2 ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to cyclopropyl–d4-methyl-d2 alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in Cyclopropyl–d4-Methyl-d2 Alcohol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Cyclopropyl–d4-methyl-d2 ketone.
Reduction: Cyclopropyl–d4-methyl-d2 alkane.
Substitution: Cyclopropyl–d4-methyl-d2 chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl–d4-Methyl-d2 Alcohol has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium content, which provides distinct spectral signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of Cyclopropyl–d4-Methyl-d2 Alcohol involves its interaction with molecular targets through its hydroxyl group. The deuterium atoms in the compound influence its chemical reactivity and stability. In biological systems, the deuterium atoms can alter the metabolic pathways and rates of enzymatic reactions, leading to different pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanol: A non-deuterated analog with similar chemical properties but different NMR spectral characteristics.
Cyclopropyl–d4-methyl-d2 ketone: An oxidized form of Cyclopropyl–d4-Methyl-d2 Alcohol.
Cyclopropyl–d4-methyl-d2 chloride: A substituted derivative of Cyclopropyl–d4-Methyl-d2 Alcohol.
Uniqueness: Cyclopropyl–d4-Methyl-d2 Alcohol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and alters its reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1219805-67-0 |
|---|---|
Molekularformel |
C4H2D6O |
Molekulargewicht |
78.14269067 |
Synonyme |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
